molecular formula C17H15FO B2657979 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone CAS No. 338415-86-4

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Cat. No. B2657979
CAS RN: 338415-86-4
M. Wt: 254.304
InChI Key: BCWKXUBOCGYCNB-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” is a chemical compound with the molecular formula C17H15FO . It is a complex organic compound that falls under the category of methanones .


Molecular Structure Analysis

The molecular structure of “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” consists of a cyclopropyl group attached to a methylphenyl group and a fluorophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Anti-mycobacterial Properties

  • An Efficient Synthesis of Aryloxyphenyl Cyclopropyl Methanones
    • A study by (Dwivedi et al., 2005) reported the efficient synthesis of phenyl cyclopropyl methanones and their evaluation as anti-tubercular agents. These compounds showed significant activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.

Synthesis Techniques and Applications

  • Synthesis of Fluorinated Benzophenones, Xanthones, and Related Compounds
    • Research by (Woydziak et al., 2012) focused on synthesizing fluorinated fluorophores, including benzophenones and xanthones. The fluorination of these compounds enhances their photostability and spectroscopic properties, making them useful in various applications such as fluorescent probes.

Antitubercular and Antimalarial Agents

  • Synthesis and Bio-Evaluation of Alkylaminoaryl Phenyl Cyclopropyl Methanones
    • A study conducted by (Ajay et al., 2010) synthesized a series of compounds related to (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. These compounds were evaluated for their antitubercular and antimalarial activities, demonstrating promising results against Mycobacterium tuberculosis and Plasmodium falciparum strains.

Drug Synthesis and Structural Analysis

  • Synthesis and Crystal Structure of Methyl 3-Fluoro-5-Benzoyl Derivatives
    • Research by (Huang et al., 2021) explored the synthesis and crystal structure of compounds related to (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. They provided insights into the molecular structure and physicochemical properties of these compounds, useful for further applications in drug development.

Molecular Design and Synthesis

  • Crystal Structure and Theoretical Studies
    • In a study by (Moreno-Fuquen et al., 2019), a method for the synthesis of a related compound was developed, and its structure was analyzed using crystallography and density functional theory. This provides a basis for understanding the chemical behavior and potential applications of these types of compounds.

Mechanism of Action

The mechanism of action of “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The safety and hazards associated with “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” could include further exploration of its synthesis, chemical reactions, and potential applications. This could involve in-depth studies on its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19)13-6-8-14(18)9-7-13/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKXUBOCGYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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